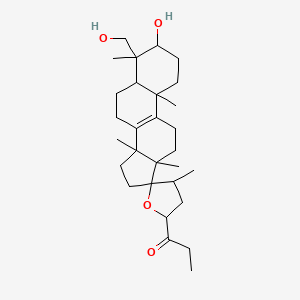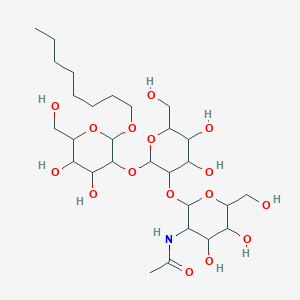
Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1-->2)-O-alpha-D-Mannopyranosyl-(1-->2)-D-Glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1–>2)-O-alpha-D-Mannopyranosyl-(1–>2)-D-Glucopyranoside is a complex carbohydrate derivative. This compound is a glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond. The structure includes octyl, acetylamino, and deoxy groups attached to a glucopyranosyl backbone, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
The synthesis of Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1–>2)-O-alpha-D-Mannopyranosyl-(1–>2)-D-Glucopyranoside involves multiple steps. The process typically starts with the protection of hydroxyl groups on the sugar molecules to prevent unwanted reactions. This is followed by the introduction of the octyl group through glycosylation reactions. The acetylamino group is then introduced via acetylation reactions. Finally, the deprotection of hydroxyl groups yields the desired compound. Industrial production methods may involve the use of automated synthesizers to ensure high yield and purity.
Analyse Des Réactions Chimiques
Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1–>2)-O-alpha-D-Mannopyranosyl-(1–>2)-D-Glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The acetylamino group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1–>2)-O-alpha-D-Mannopyranosyl-(1–>2)-D-Glucopyranoside has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: It serves as a probe to study carbohydrate-protein interactions and glycosylation processes.
Medicine: It is investigated for its potential role in drug delivery systems and as a therapeutic agent for various diseases.
Industry: It is used in the production of bioactive compounds and as an additive in food and cosmetic products.
Mécanisme D'action
The mechanism of action of Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1–>2)-O-alpha-D-Mannopyranosyl-(1–>2)-D-Glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors involved in glycosylation processes. The compound can modulate the activity of these targets, leading to changes in cellular functions and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1–>2)-O-alpha-D-Mannopyranosyl-(1–>2)-D-Glucopyranoside can be compared with other glycosides, such as:
Methyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1–>2)-O-alpha-D-Mannopyranosyl-(1–>2)-D-Glucopyranoside: Similar structure but with a methyl group instead of an octyl group.
Ethyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1–>2)-O-alpha-D-Mannopyranosyl-(1–>2)-D-Glucopyranoside: Similar structure but with an ethyl group instead of an octyl group.
Propyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1–>2)-O-alpha-D-Mannopyranosyl-(1–>2)-D-Glucopyranoside: Similar structure but with a propyl group instead of an octyl group. The uniqueness of Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1–>2)-O-alpha-D-Mannopyranosyl-(1–>2)-D-Glucopyranoside lies in its octyl group, which can influence its solubility, stability, and interactions with biological targets.
Propriétés
Formule moléculaire |
C28H51NO16 |
|---|---|
Poids moléculaire |
657.7 g/mol |
Nom IUPAC |
N-[2-[2-[4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C28H51NO16/c1-3-4-5-6-7-8-9-40-27-24(22(38)19(35)15(11-31)42-27)45-28-25(23(39)20(36)16(12-32)43-28)44-26-17(29-13(2)33)21(37)18(34)14(10-30)41-26/h14-28,30-32,34-39H,3-12H2,1-2H3,(H,29,33) |
Clé InChI |
MFYBEBGCQUYASP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12322621.png)
![6-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12322627.png)
![[3-Acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B12322628.png)
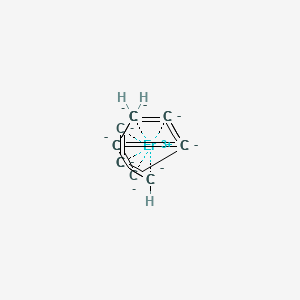
![(E)-3-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12322633.png)
![8,19-Dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B12322638.png)

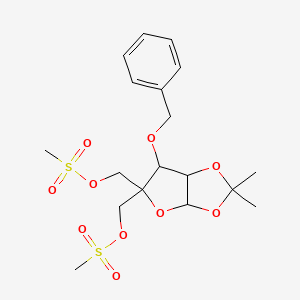
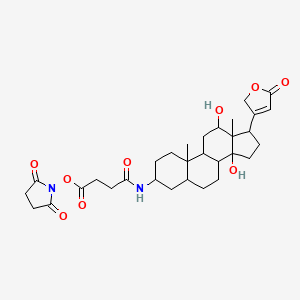
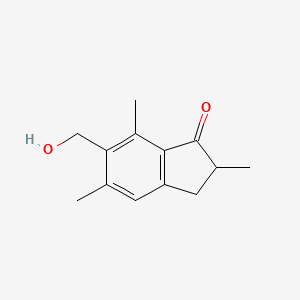
![17-[4-(3,3-dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12322655.png)
